3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester
Description
3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a pyrazole ring substituted with methyl groups at positions 3 and 5, a trityl (triphenylmethyl) group at position 1, and a pinacol boronate ester at position 2. The trityl group confers steric bulk, influencing reactivity and stability, while the pinacol ester protects the boronic acid, enhancing shelf life and handling .
Properties
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33BN2O2/c1-22-27(31-34-28(3,4)29(5,6)35-31)23(2)33(32-22)30(24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWJCSNCJUEQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester typically involves the following steps:
-
Formation of the Pyrazole Ring:
- The pyrazole ring is synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
- For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole.
-
Tritylation:
- The trityl group is introduced by reacting the pyrazole with trityl chloride in the presence of a base such as pyridine or triethylamine. This step protects the nitrogen atom in the pyrazole ring.
-
Boronic Acid Pinacol Ester Formation:
- The final step involves the formation of the boronic acid pinacol ester. This is achieved by reacting the tritylated pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The use of automated systems for reagent addition and product isolation ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
-
Suzuki-Miyaura Coupling:
- This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid pinacol ester with an aryl halide in the presence of a palladium catalyst and a base.
-
Oxidation and Reduction:
- The boronic ester group can undergo oxidation to form the corresponding boronic acid or borate ester. Reduction reactions can convert the boronic ester back to the parent hydrocarbon.
-
Substitution Reactions:
- The trityl group can be removed under acidic conditions, allowing for further functionalization of the pyrazole ring.
Common Reagents and Conditions:
-
Palladium Catalysts:
- Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used in Suzuki-Miyaura couplings.
-
Bases:
- Bases like potassium carbonate, sodium hydroxide, or cesium carbonate are used to facilitate the coupling reactions.
Major Products:
- The major products of these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthetic Applications
Cross-Coupling Reactions
One of the primary applications of 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester is in cross-coupling reactions, particularly those involving palladium catalysts. The boronic acid moiety allows for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules.
Mechanism of Action
The compound acts as a nucleophile in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds. This reaction is pivotal in pharmaceutical chemistry for developing new drugs.
Case Studies
-
Synthesis of Biaryl Compounds
A study demonstrated the efficacy of 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester in synthesizing biaryl compounds via Suzuki coupling. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility in drug discovery processes. -
Reactivity with Metals
Research highlighted the interaction of this boronic acid derivative with palladium complexes, revealing insights into its reactivity and stability under various conditions. This work underscores the importance of boronic acids in catalysis and materials science.
Mechanism of Action
The mechanism of action for 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
-
Oxidative Addition:
- The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium(II) complex.
-
Transmetalation:
- The boronic ester reacts with the palladium complex, transferring the aryl group to the palladium center.
-
Reductive Elimination:
- The final step involves the reductive elimination of the coupled product, regenerating the palladium(0) catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 49256-25)
- Structure : Lacks the trityl group and 5-methyl substitution.
- Properties : Molecular weight = 222.09, purity = 97%, high cost (¥67,200/g) .
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 1082503-79-4)
- Structure : Ethyl group at position 1 instead of trityl.
- Properties : Molecular weight = 264.19 (estimated).
- Reactivity : Reduced steric bulk compared to trityl derivatives, likely improving reaction rates in Suzuki couplings .
3,5-Dimethylisoxazole-4-boronic acid pinacol ester (CAS 10980-65)
Electronic and Steric Effects
- Trityl Group Impact : The bulky trityl group in the target compound reduces reactivity in cross-couplings due to steric hindrance but improves stability against hydrolysis and oxidative conditions .
- Methyl vs. Trifluoromethyl Groups : Compounds like 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester (MW 276.06) exhibit enhanced electrophilicity at boron due to the electron-withdrawing CF₃ group, accelerating transmetalation in couplings .
Stability and Reactivity
- Hydrolytic Stability : Pinacol esters generally resist hydrolysis better than free boronic acids. The trityl group may further stabilize the compound against nucleophilic attack .
- Reactivity with H₂O₂: Pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) react with H₂O₂, forming phenols and reducing boronate absorption at 290 nm. The trityl group’s steric bulk may slow this reaction .
Data Tables
Table 1: Structural and Commercial Comparison
| Compound Name | CAS Number | Molecular Weight | Purity | Price (¥/g) | Key Feature |
|---|---|---|---|---|---|
| 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester | Not Provided | ~450 (estimated) | N/A | N/A | Trityl group |
| 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester | 49256-25 | 222.09 | 97% | 67,200 | Low steric bulk |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | 10980-65 | 223.07 | >98% | 4,300 | Isoxazole core |
| 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-boronic acid pinacol ester | 1082503-79-4 | 264.19 | N/A | N/A | Ethyl substituent |
Table 2: Reactivity Trends
| Compound Type | Steric Hindrance | Electronic Effect | Typical Yield in Couplings |
|---|---|---|---|
| Trityl-substituted (Target) | High | Moderate (donating) | Moderate (requires optimization) |
| Methyl-substituted (e.g., 1,3-Dimethyl) | Low | Donating | High (70–85%) |
| Trifluoromethyl-substituted | Moderate | Withdrawing | High (accelerated kinetics) |
Biological Activity
3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative known for its unique chemical structure and potential biological activities. This compound belongs to the class of pyrazoles, which are recognized for their diverse applications in medicinal chemistry. Understanding the biological activity of this compound involves examining its chemical properties, potential mechanisms of action, and relevant case studies.
The molecular formula of 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester is , with a molecular weight of 464.41 g/mol. Its structure includes a trityl group that enhances stability and solubility, making it suitable for various applications in organic synthesis and medicinal chemistry .
| Property | Value |
|---|---|
| Chemical Formula | C30H33BN2O2 |
| Molecular Weight | 464.41 g/mol |
| Appearance | White to yellow solid |
| CAS Number | 1874148-66-9 |
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds in the pyrazole class often exhibit significant biological properties. Pyrazoles have been studied for their potential as:
- Anti-inflammatory agents
- Analgesics
- Antipyretics
The boronic acid functionality may also impart unique interactions with biological targets, making this compound a candidate for further pharmacological studies .
The exact mechanism of action for 3,5-Dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester is not well-documented. However, the reactivity associated with the boronic acid moiety is crucial for understanding its potential interactions in biological systems. Boronic acids are known to participate in various reactions, including:
- Cross-coupling reactions : Important in forming new carbon-carbon bonds.
- Binding interactions : Boronic acids can bind to diols, which may influence their biological activity.
The mechanism of action post-deprotection (the pyrazole molecule) would depend on its specific structure and substituents .
Case Studies and Research Findings
Research on similar pyrazole compounds has indicated various biological activities. For instance:
- Anticancer Activity : Some pyrazoles have shown promise in cancer therapy through mechanisms that involve inducing apoptosis in cancer cells. A study indicated that certain pyrazole derivatives exhibited cytotoxic effects against specific tumor cell lines .
- Inflammation Modulation : Pyrazole derivatives have been explored for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo .
- Enzyme Inhibition : The ability of boronic acids to inhibit enzymes has been documented, particularly concerning proteases and kinases, which are critical targets in drug design .
Comparative Analysis
To illustrate the diversity within the pyrazole class and their potential biological activities, here is a comparison table of structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methyl-1-trityl-1H-pyrazole-4-boronic acid | Similar pyrazole core; methyl substitution | Less sterically hindered than the dimethyl derivative |
| 3,5-Diethyl-1-trityl-1H-pyrazole-4-boronic acid | Ethyl groups instead of methyl | Different solubility and reactivity profiles |
| 3,5-Dimethyl-1-(phenyl)-1H-pyrazole-4-boronic acid | Phenyl group instead of trityl | Potentially different electronic properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,5-dimethyl-1-trityl-1H-pyrazole-4-boronic acid pinacol ester, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of pyrazole precursors. Purification involves column chromatography (silica gel) or recrystallization, followed by characterization using / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Purity validation requires HPLC with UV detection (≥95% purity threshold) .
Q. Which solvents are most suitable for reactions involving this boronic ester?
- Methodological Answer : Solubility studies of pinacol esters indicate high solubility in polar aprotic solvents (e.g., THF, DMF) and moderate solubility in dichloromethane. Avoid protic solvents (e.g., water, alcohols) due to potential ester hydrolysis. Pre-screen solvents via UV-vis spectroscopy to confirm compatibility with reaction conditions .
Q. What purification strategies are effective for isolating by-products in reactions using this compound?
- Methodological Answer : Thin-layer chromatography (TLC) with RP-18 silica plates and UV detection is recommended for monitoring reaction progress. For complex mixtures, use preparative HPLC with C18 columns. By-products such as deboronated pyrazole derivatives may require gradient elution (e.g., water/acetonitrile) for separation .
Advanced Research Questions
Q. Why do Suzuki-Miyaura couplings with this boronic ester sometimes fail to yield desired products, and how can this be resolved?
- Methodological Answer : Steric hindrance from the trityl group can impede transmetallation. Optimize reaction conditions by:
- Using Pd catalysts with bulky ligands (e.g., XPhos Pd G2) to enhance steric tolerance.
- Increasing temperature (80–100°C) and reaction time (24–48 hours).
- Introducing intermediates (e.g., brominated naphthalimide derivatives) to pre-activate the boronic ester .
Q. How does this compound contribute to the development of photochromic or fluorescent materials?
- Methodological Answer : The boronic ester serves as a key intermediate in synthesizing naphthalimide-based dyes. Its electron-deficient pyrazole core enables π-stacking interactions with aromatic systems, enhancing fluorescence quantum yields. For pH-sensitive probes, conjugate the ester with cyanine dyes and validate photostability via time-resolved fluorescence spectroscopy .
Q. What are the stability challenges during storage, and how can decomposition be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in sealed, desiccated containers. Monitor stability via NMR for boronic ester signal integrity (δ 1.0–1.3 ppm for pinacol methyl groups). Decomposition products (e.g., free boronic acid) appear as broad peaks near δ 7–8 ppm .
Q. How can contradictory solubility data in different solvents be resolved experimentally?
- Methodological Answer : Perform temperature-dependent solubility assays using dynamic light scattering (DLS) or turbidity measurements. For example, dissolve the compound in saturated solvent at 25°C, then gradually cool to 0°C while recording precipitation thresholds. Compare results with Wilson equation models to account for solvent-solute interactions .
Q. What computational tools predict the reactivity of this boronic ester in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states during transmetallation. Focus on bond dissociation energies (BDEs) of the B–O pinacol bond and steric maps of the trityl group. Pair with molecular docking studies to assess compatibility with Pd catalyst active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
